(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid
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Overview
Description
(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[221]heptane di-trifluoro-acetic acid is a complex organic compound known for its unique bicyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid typically involves multiple steps. One common method includes the reaction of a bicyclic amine with a fluorobenzyl halide under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the benzyl group enhances the compound’s binding affinity and selectivity. The bicyclic structure allows for a rigid conformation, which is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S)-2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid
- (1S,4S)-2-(4-Bromobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid
- (1S,4S)-2-(4-Methylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid
Uniqueness
The presence of the fluorine atom in (1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid distinguishes it from its analogs. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound more effective in its applications.
Properties
Molecular Formula |
C16H17F7N2O4 |
---|---|
Molecular Weight |
434.31 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H15FN2.2C2HF3O2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11;2*3-2(4,5)1(6)7/h1-4,11-12,14H,5-8H2;2*(H,6,7) |
InChI Key |
GBNZTCZLTLJYNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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